![molecular formula C22H16F2N2O3S B2858526 (Z)-1-benzyl-3-(((2,4-difluorophenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 892290-83-4](/img/structure/B2858526.png)
(Z)-1-benzyl-3-(((2,4-difluorophenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide
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Description
(Z)-1-benzyl-3-(((2,4-difluorophenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C22H16F2N2O3S and its molecular weight is 426.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Researchers have reported the synthesis and biological evaluation of novel derivatives of 1-benzyl-4-(benzylidenehydrazono)-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxides. The process involves mesylation, N-benzylation, cyclization, and reaction with hydrazine hydrate, leading to compounds with potential monoamine oxidase inhibition activity. This study highlights the compound's significance in developing therapeutics targeting neurological disorders through enzyme inhibition (Ahmad et al., 2018).
Heterocyclic Systems Synthesis
Another study utilized a related compound for the preparation of various heterocyclic systems, such as pyrido[1,2-a]pyrimidin-4-ones, pyrimido[1,2-b]pyridazin-4-ones, and thiazolo[3,2-a]pyrimidin-5-ones. This research demonstrates the compound's utility in synthesizing complex heterocyclic structures, potentially useful in pharmaceuticals and materials science (Toplak et al., 1999).
Molecular Docking and Dynamic Simulations
The synthesis, characterization, and evaluation of the compound's derivatives for monoamine oxidase inhibition have also been studied, including molecular docking and dynamic simulations. These investigations provide insights into the binding interactions and dynamic stability of the compound's derivatives within biological systems, further emphasizing its potential in drug discovery and development (Ahmad et al., 2018).
Potential Applications in Organic Synthesis
Research on multicomponent synthesis derived from 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide showcases its application in creating novel organic compounds. This highlights the versatility of the compound in facilitating complex organic synthesis reactions, which can lead to new materials and chemicals with varied applications (Lega et al., 2016).
properties
IUPAC Name |
(3Z)-1-benzyl-3-[(2,4-difluoroanilino)methylidene]-2,2-dioxo-2λ6,1-benzothiazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F2N2O3S/c23-16-10-11-19(18(24)12-16)25-13-21-22(27)17-8-4-5-9-20(17)26(30(21,28)29)14-15-6-2-1-3-7-15/h1-13,25H,14H2/b21-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBHVOYHRSSHPY-BKUYFWCQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=C(C=C(C=C4)F)F)S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C/NC4=C(C=C(C=C4)F)F)/S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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